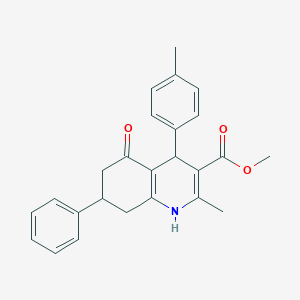![molecular formula C23H24N4O B4974231 N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B4974231.png)
N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine, also known as BPIP, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. BPIP is a piperazine derivative that has been shown to have significant inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase.
Applications De Recherche Scientifique
N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has been extensively studied for its potential therapeutic applications in various diseases, such as Alzheimer's disease, Parkinson's disease, and depression. N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine and butyrylcholine, respectively. Inhibition of these enzymes can lead to an increase in the levels of acetylcholine and butyrylcholine in the brain, which can improve cognitive function and memory.
Mécanisme D'action
N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has been shown to inhibit the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. The inhibition of these enzymes can lead to an increase in the levels of acetylcholine, butyrylcholine, and monoamines, respectively, in the brain. N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Biochemical and Physiological Effects
N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has been shown to have significant effects on the central nervous system. N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has also been shown to have antidepressant-like effects in animal models of depression. N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine is its high selectivity and potency against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine has also been shown to have good bioavailability and pharmacokinetic properties. One limitation of N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine is its potential toxicity at high doses. Further studies are needed to determine the optimal dose and duration of treatment for N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine.
Orientations Futures
For research on N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine include the development of more potent and selective inhibitors, the optimization of the synthesis method, and the evaluation of the therapeutic potential of N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine in various diseases. Further studies are also needed to determine the optimal dose and duration of treatment for N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine and to evaluate its potential side effects.
Méthodes De Synthèse
The synthesis of N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine involves the condensation of 4-(2-pyridinyl)-1-piperazine with 3-(benzyloxy)benzaldehyde in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the final product. The yield of N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Propriétés
IUPAC Name |
1-(3-phenylmethoxyphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-2-7-20(8-3-1)19-28-22-10-6-9-21(17-22)18-25-27-15-13-26(14-16-27)23-11-4-5-12-24-23/h1-12,17-18H,13-16,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWSOZFLRHWWGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Benzyloxy)phenyl]-N-[4-(pyridin-2-YL)piperazin-1-YL]methanimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4974194.png)
![methyl N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycinate](/img/structure/B4974200.png)

![N-(2,4-dichlorophenyl)-N'-[3-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)-2,2-dimethylpropyl]thiourea](/img/structure/B4974216.png)
![N-(4-bromo-3-methylphenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B4974221.png)
![N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4974224.png)
![3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B4974237.png)
![methyl 5-(4-ethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4974240.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4974245.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B4974249.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4974254.png)
![2-(2-fluorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4974255.png)